![molecular formula C15H18N2O6S2 B2668170 3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 2034276-13-4](/img/structure/B2668170.png)
3-(1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for the treatment of human diseases . Thiazolidine-2,4-dione is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position, along with two carbonyl functional groups at the 2 and 4 positions .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Thiazolidine derivatives can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry .Molecular Structure Analysis
The structure of pyrrolidine is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . Thiazolidine-2,4-dione has a five-membered ring structure with sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and thiazolidine-2,4-dione are diverse and depend on the functional groups attached to these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and thiazolidine-2,4-dione derivatives depend on their specific structures and substituents .Scientific Research Applications
Synthesis and Catalysis
- The development of novel ionic liquids, such as sulfonic acid functionalized pyridinium chloride, has been explored for the efficient, homogeneous, and reusable catalysis in the solvent-free synthesis of heterocyclic compounds, including thiazolidine-2,4-dione derivatives. These catalytic processes are crucial for creating bioactive molecules and pharmaceuticals with improved efficacy and reduced environmental impact (Moosavi‐Zare et al., 2013).
Biological Activity
- Thiazolidine-2,4-dione derivatives have shown significant antiproliferative activity against various human cancer cell lines, highlighting their potential in developing new anticancer agents. The structure-activity relationship studies of these compounds provide insights into designing more potent and selective therapeutic molecules (Chandrappa et al., 2008).
- Some thiazolidine-2,4-dione compounds have been evaluated as oral antihyperglycemic agents in animal models, demonstrating potential applications in treating diabetes through modulation of glucose and insulin levels. These findings contribute to the development of new diabetes medications with improved safety and efficacy profiles (Wrobel et al., 1998).
Material Science
- The synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties showcases applications in creating materials with unique properties such as low dielectric constants, high thermal stability, and excellent solubility in organic solvents. These materials are of interest in electronics and aerospace industries for their potential to improve the performance and longevity of devices and components (Liu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S2/c1-22-12-4-3-11(7-13(12)23-2)25(20,21)16-6-5-10(8-16)17-14(18)9-24-15(17)19/h3-4,7,10H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYZOKTXLOLBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.